BenchChemオンラインストアへようこそ!

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Organic Synthesis Sequential Functionalization

This halogenated pyrazolo[1,5-a]pyrimidine building block features orthogonally reactive C2-bromine and C7-chlorine handles, enabling site-selective sequential functionalization via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, respectively. Unlike mono-halogenated or symmetrically dihalogenated analogs, the differential reactivity avoids regioisomeric mixtures, streamlining the synthesis of 2,7-disubstituted kinase inhibitor libraries and late-stage diversification. Supplied with ≥98% purity, this compound accelerates SAR exploration and method development.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1203705-58-1
Cat. No. B1372125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
CAS1203705-58-1
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)Br)N=C1)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H
InChIKeyZCVVRHPFDQOMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1): Synthetic Utility and Baseline Specifications


2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1) is a halogenated heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol, characterized by its fused pyrazole and pyrimidine ring system and featuring distinct bromine and chlorine substituents at the C2 and C7 positions, respectively . This compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98% . As a core member of the pyrazolo[1,5-a]pyrimidine scaffold, a recognized adenine bioisostere with documented kinase inhibitory activity [1], its primary value lies in its utility as a versatile synthetic intermediate, particularly due to the orthogonally reactive halogen handles it provides for sequential functionalization in drug discovery programs [2].

Why 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Cannot Be Generically Substituted in Synthesis Planning


Generic substitution of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine with other halogenated pyrazolo[1,5-a]pyrimidines, such as the commonly available 7-chloro analog (CAS 58347-49-2) or 3-bromo analog, is precluded by the orthogonal reactivity of its two distinct halogen substituents. The C7 chlorine is susceptible to nucleophilic aromatic substitution (SNAr) [1], while the C2 bromine is preferentially reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura [2]. This precise spatial and electronic differentiation enables sequential, site-selective derivatization to construct complex, unsymmetrical 2,7-disubstituted analogs that are inaccessible via mono-halogenated alternatives or from symmetrically dihalogenated cores lacking this orthogonal handle, which often lead to complex mixtures of regioisomers requiring challenging separation [3].

Comparative Technical Evidence: Quantified Differentiation for 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine


Orthogonal Reactivity Enables Sequential Functionalization: A Direct Comparison with Mono- and Symmetrical Dihalogenated Analogs

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine uniquely possesses a C7-Cl bond reactive toward SNAr and a C2-Br bond reactive toward cross-coupling. In contrast, the common analog 7-chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2) offers only a single reactive C7-Cl handle [1]. Symmetrical dihalogenated analogs (e.g., 2,7-dibromo or 2,7-dichloro) lack the electronic differentiation required for site-selective reactions, often yielding regioisomeric mixtures [2].

Medicinal Chemistry Organic Synthesis Sequential Functionalization

Reduced Dehalogenation Propensity in Suzuki-Miyaura Coupling: A Class-Level Advantage for Bromine vs. Iodine Derivatives

A study on the Suzuki-Miyaura reaction of halogenated aminopyrazoles demonstrated that bromo and chloro derivatives are superior to iodo derivatives due to a significantly reduced propensity for an unwanted dehalogenation side reaction [1]. This class-level inference suggests the C2-Br substituent on the target compound offers more efficient and cleaner cross-coupling reactions compared to an analogous C2-iodo derivative.

Cross-Coupling Suzuki-Miyaura Reaction Efficiency

Commercial Availability and Purity Standards for Reproducible Research

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1) is widely available from multiple reputable chemical suppliers (e.g., Bidepharm, CymitQuimica, AKSci) with standardized, high purity levels typically guaranteed at ≥97% or 98% . Suppliers often provide batch-specific QC data including NMR, HPLC, and GC reports .

Procurement Chemical Purity Analytical Quality Control

Optimal Scientific and Industrial Use Cases for 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine


Sequential Synthesis of 2,7-Disubstituted Kinase Inhibitor Libraries

Medicinal chemistry groups can utilize this building block to create focused libraries of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. The workflow typically involves a first step of SNAr at the C7-Cl position with an amine, thiol, or alcohol nucleophile to introduce diversity [1]. This is followed by a second step of Suzuki-Miyaura cross-coupling at the C2-Br position with various aryl or heteroaryl boronic acids to introduce a second diversity element [2]. This sequential approach, enabled by orthogonal reactivity, is ideal for exploring SAR around the adenine bioisostere core in kinase inhibitor programs [3].

Internal Standard or Reference Compound for Halogenated Scaffold Method Development

Due to its commercial availability and dual halogenation pattern, this compound serves as an ideal model substrate for developing or optimizing novel synthetic methodologies for the pyrazolo[1,5-a]pyrimidine scaffold. For example, it can be used to test the regioselectivity and functional group tolerance of new Pd-catalyzed cross-coupling protocols [2] or to explore novel C-H activation strategies at C3 or C5 [4]. Its well-characterized nature and moderate cost facilitate efficient method development and troubleshooting.

Precursor for Late-Stage Functionalization in Complex Molecule Synthesis

The orthogonal C2-Br and C7-Cl handles allow for the late-stage introduction of complex molecular fragments onto the pyrazolo[1,5-a]pyrimidine core. This is particularly valuable in the synthesis of advanced drug candidates or chemical probes where the core scaffold is installed early, and the final diversity elements are attached in the penultimate or final synthetic steps. This strategy can shorten the overall synthesis of a complex target by avoiding linear sequences [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.